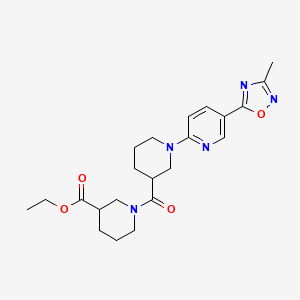

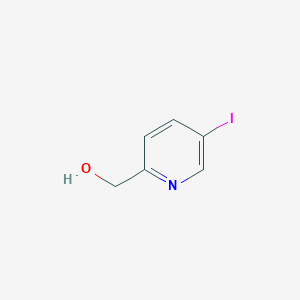

![molecular formula C42H66FeO2P2 B2589020 cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron CAS No. 360048-63-1](/img/no-structure.png)

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

sold in collaboration with Solvias AG

科学的研究の応用

Catalysis in Organic Synthesis

Tertiary phosphines are widely used as ligands in transition metal catalysis due to their ability to stabilize metal centers and facilitate various organic transformations. This compound, with its phosphane groups, could be involved in iron-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .

Material Science

Phosphine ligands are integral in the synthesis of materials with unique electronic properties. For instance, they can be used to create porous organic ligands, which have applications in gas storage and separation technologies. The subject compound could be researched for developing new materials with specific light-emitting or conductive properties .

Optoelectronics

In the field of optoelectronics, phosphine-based compounds are explored for their lasing applications. The methoxy and dimethylphenyl substituents on the phosphane could influence the lasing properties of the material, potentially leading to the development of new types of lasers or light-emitting diodes (LEDs) .

Photocatalysis

The compound could be utilized in photocatalytic processes, where light energy is harnessed to drive chemical reactions. Its application in the synthesis of luminescent copper (I) complexes indicates potential use in photocatalytic water splitting or carbon dioxide reduction .

Radical Organic Reactions

Phosphine-mediated radical reactions are a growing area of interest in organic chemistry. The compound could be part of research into new synthetic approaches that harness the unique reactivity of radicals for constructing complex molecules .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron involves the reaction of two phosphane compounds with iron. The first phosphane compound is cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane, which is reacted with the second phosphane compound, dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane, to form the desired product. The iron is used as a catalyst in the reaction.", "Starting Materials": [ "Cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane", "Dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane", "Iron" ], "Reaction": [ "Step 1: Combine cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane and dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane in a reaction vessel.", "Step 2: Add iron as a catalyst to the reaction vessel.", "Step 3: Heat the reaction mixture to a temperature of 100-150°C and stir for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Filter the reaction mixture to remove any solid impurities.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |

CAS番号 |

360048-63-1 |

分子式 |

C42H66FeO2P2 |

分子量 |

720.781 |

IUPAC名 |

cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron |

InChI |

InChI=1S/C23H31O2P.C19H35P.Fe/c1-15-11-20(12-16(2)22(15)24-5)26(19-9-7-8-10-19)21-13-17(3)23(25-6)18(4)14-21;1-16(17-10-8-9-11-17)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19;/h11-14,19H,7-10H2,1-6H3;16-19H,2-15H2,1H3;/t;16-;/m.1./s1 |

InChIキー |

RPJGOLCBJAXTKA-RRKCIKGYSA-N |

SMILES |

CC1=CC(=CC(=C1OC)C)P(C2CCCC2)C3=CC(=C(C(=C3)C)OC)C.CC(C1CCCC1)P(C2CCCCC2)C3CCCCC3.[Fe] |

溶解性 |

not available |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

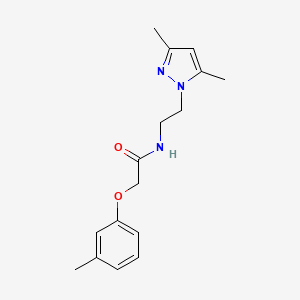

![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)

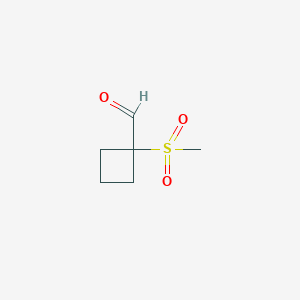

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)

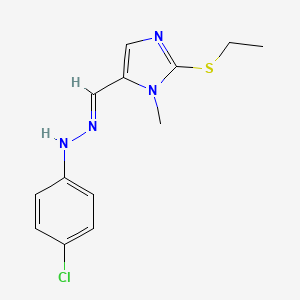

![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)